2-(Isoxazol-3-ylthio)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H5NO3S |
|---|---|
Molecular Weight |
159.17 g/mol |
IUPAC Name |
2-(1,2-oxazol-3-ylsulfanyl)acetic acid |
InChI |
InChI=1S/C5H5NO3S/c7-5(8)3-10-4-1-2-9-6-4/h1-2H,3H2,(H,7,8) |
InChI Key |
HUFATLRTOLIVNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CON=C1SCC(=O)O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. auremn.org.br By analyzing the chemical shifts and coupling constants of atomic nuclei, detailed information about the chemical environment and connectivity of atoms can be obtained.
¹H NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy provides valuable insights into the number, type, and arrangement of hydrogen atoms within the 2-(Isoxazol-3-ylthio)acetic acid molecule. The spectrum typically displays distinct signals corresponding to the protons of the isoxazole (B147169) ring, the methylene (B1212753) group, and the carboxylic acid.
The protons on the isoxazole ring exhibit characteristic chemical shifts. For instance, in related isoxazole-containing compounds, the isoxazole-H proton often appears as a singlet. rsc.org The chemical shifts of aromatic protons in similar structures are often observed in the range of δ 7.27-7.72 ppm. scielo.org.za
The methylene (-CH2-) protons adjacent to the sulfur atom and the carboxylic acid group typically appear as a singlet. In analogous thioacetic acid derivatives, this singlet can be found at varying chemical shifts, for example, around 4.272 ppm in (2-benzothiazolylthio)acetic acid when measured in DMSO-d6. chemicalbook.com The acidic proton of the carboxylic acid group is often broad and its chemical shift is highly dependent on the solvent and concentration. In some cases, this signal can be observed at values greater than δ 10 ppm.
Table 1: Representative ¹H NMR Spectral Data for this compound and Related Structures
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Isoxazole-H4 | ~6.8 | Singlet | Chemical shift can vary depending on substituents. |
| Isoxazole-H5 | ~8.4 | Singlet | Chemical shift can vary depending on substituents. |
| -S-CH₂- | ~3.8 - 4.3 | Singlet | Adjacent to the sulfur and carbonyl group. |
| -COOH | >10 | Broad Singlet | Chemical shift is solvent and concentration dependent. |
Note: The exact chemical shifts can vary based on the solvent used and the specific experimental conditions.
¹³C NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the carboxylic acid group is typically observed in the downfield region of the spectrum, often around 170-175 ppm. illinois.edu The carbons of the isoxazole ring have characteristic chemical shifts, with the carbon atom between the oxygen and nitrogen atoms (C3) appearing at a different chemical shift compared to the other ring carbons. In similar isoxazole structures, these carbons can resonate in the range of 150-170 ppm. rsc.org The methylene carbon (-CH₂-) adjacent to the sulfur atom typically appears in the range of 30-40 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~171 |
| C3 (Isoxazole) | ~165 |
| C5 (Isoxazole) | ~158 |
| C4 (Isoxazole) | ~105 |
| -S-CH₂- | ~35 |
Note: These are predicted values and can differ from experimental results.
2D NMR Techniques for Connectivity Elucidation
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in confirming the connectivity of atoms within the molecule. A study on related compounds utilized J-HMBC and J-resolved techniques to measure spin-spin coupling constants for conformational analysis. nih.gov These experiments would definitively establish the covalent linkages between the isoxazole ring, the thioacetic acid moiety, and the spatial relationships between different parts of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the isoxazole ring.
A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching vibrations. libretexts.org A strong, sharp absorption band is expected in the range of 1690-1760 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. libretexts.orgmasterorganicchemistry.com The C-O stretching and O-H bending vibrations of the carboxylic acid would also be present in the fingerprint region (below 1500 cm⁻¹). libretexts.org The isoxazole ring will exhibit characteristic C=N and C-O-N stretching vibrations. For instance, C=N stretching in similar heterocyclic systems can appear in the range of 1600-1695 cm⁻¹. scielo.org.za
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1690-1760 | Strong, Sharp |
| Isoxazole Ring | C=N Stretch | ~1600-1650 | Medium |
| Carboxylic Acid | C-O Stretch | 1210-1320 | Medium |
| Methylene Group | C-H Stretch | 2850-3000 | Medium |
Mass Spectrometry (MS) for Fragment Analysis and Reaction Monitoring
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. In the context of this compound, mass spectrometry can be used to confirm its molecular weight and to study its fragmentation pathways under ionization.
The molecular ion peak (M⁺) would correspond to the exact mass of the molecule. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) or a carboxyl group (M-45). miamioh.edu For thioethers, cleavage of the C-S bond is a common fragmentation pathway. The fragmentation of the isoxazole ring can also lead to characteristic daughter ions. A study on the fragmentation of 1,2,4-triazolylthioacetate acids showed that the fragmentation patterns can be used for structural confirmation. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information about its bond lengths, bond angles, and intermolecular interactions in the solid state.
Studies on similar molecules, such as isoxazol-3-ol and isothiazol-3-ol, have revealed that these compounds form hydrogen-bonded dimers in the solid state. ku.dkrsc.org It is highly probable that this compound would also exhibit intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules. The crystal structure would also reveal the conformation of the thioacetic acid side chain relative to the isoxazole ring.
Computational Chemistry and Theoretical Investigations of 2 Isoxazol 3 Ylthio Acetic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems, making it an invaluable tool in chemistry and materials science. mdpi.com For 2-(Isoxazol-3-ylthio)acetic acid, DFT calculations, often employing methods like B3LYP with basis sets such as 6-311G+(d,p), are instrumental in elucidating its molecular geometry, electronic distribution, and chemical reactivity. rsc.org
The first step in theoretical analysis involves optimizing the molecular geometry to find the most stable conformation of the molecule. This process determines bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. For derivatives and related structures, computational software like Gaussian is frequently used for these optimizations. researchgate.net The resulting geometric parameters are crucial for understanding the molecule's three-dimensional structure and how it might interact with other molecules.
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. researchgate.net A smaller HOMO-LUMO energy gap (ΔE) suggests higher chemical reactivity and lower kinetic stability. researchgate.netwuxiapptec.com This analysis helps predict how this compound will behave in different chemical environments. The reactivity can be gauged by the energy difference between these orbitals. wuxiapptec.com
Table 1: Frontier Molecular Orbital Properties
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher values suggest a better donor. researchgate.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower values suggest a better acceptor. researchgate.net |
| ΔE (LUMO-HOMO) | Energy gap between LUMO and HOMO | A smaller gap implies higher chemical reactivity and polarizability. researchgate.netwuxiapptec.com |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. rsc.orgchalcogen.ro It helps to identify regions that are rich or poor in electrons. Red-colored areas on an MEP map indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions represent positive potential and are prone to nucleophilic attack. chalcogen.ro This visual representation is critical for predicting how this compound will interact with other charged or polar species.
Fukui functions are used within DFT to determine the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net By analyzing the change in electron density at a specific point when the total number of electrons is altered, one can pinpoint the atoms most likely to participate in a chemical reaction. This method provides a more quantitative prediction of reactivity at specific atomic sites compared to the more global picture offered by HOMO-LUMO analysis.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to another (the receptor or target), such as a protein. This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target. For this compound and its derivatives, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of a target protein. nih.govbohrium.com These simulations provide binding affinity scores, which estimate the strength of the ligand-target interaction, and help in the rational design of more potent and selective inhibitors. ajchem-a.com For example, studies on similar rhodanine (B49660) acetic acid derivatives have successfully used docking to identify crucial interactions with enzymes like aldose reductase. nih.govafjbs.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Aldose reductase |
Theoretical Studies on Reaction Mechanisms and Transition StatesTheoretical studies detailing the reaction mechanisms and transition states involving this compound are not present in the available literature.
Further research and publication in these specific areas are required before a detailed article on the computational and theoretical aspects of this compound can be compiled.
Mechanistic Biochemical and in Vitro Biological Activity Studies Non Human Focus
Enzyme Inhibition Mechanisms and Kinetics
Extensive review of publicly available scientific literature indicates a lack of specific studies on the direct enzyme inhibition mechanisms and kinetics of the compound 2-(Isoxazol-3-ylthio)acetic acid . While research exists for various isoxazole-containing derivatives and their interactions with a range of enzymes, data focusing solely on This compound is not present in the reviewed literature. The following sections detail the absence of findings for the specified enzymatic targets.
Aldose Reductase (ALR2) Inhibition and Binding Modes
There are no available scientific studies detailing the inhibitory effects or binding mechanisms of This compound on Aldose Reductase (ALR2). Research has been conducted on other acetic acid derivatives and isoxazole-containing compounds as ALR2 inhibitors, but specific data for This compound is not reported. researchgate.netunipi.itnih.govnih.gov
Exchange Proteins Directly Activated by cAMP (EPAC) Antagonism
There is no published research on the antagonistic activity of This compound towards Exchange Proteins Directly Activated by cAMP (EPAC). Studies on related isoxazole (B147169) structures have identified EPAC antagonists, but data for This compound itself is absent from the current scientific record. nih.govnih.govhw.ac.ukresearchgate.net
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
No specific data on the inhibition of Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) by This compound has been reported in the scientific literature. While various heterocyclic compounds are known cholinesterase inhibitors, the inhibitory potential and kinetics of This compound have not been documented. nih.govchemrxiv.orgresearchgate.netnih.govnih.govmdpi.comresearchgate.netpublichealthtoxicology.comresearchgate.net
Phosphoinositide 3-Kinase (PI3K) Inhibition
Information regarding the in vitro inhibitory activity of This compound against Phosphoinositide 3-Kinase (PI3K) is not available in the current body of scientific literature. Although many compounds are being investigated as PI3K inhibitors, This compound has not been a subject of these studies. bohrium.commdpi.comresearchgate.netgoogle.com
Phospholipase A2 (sPLA2) Inhibitory Activity
There are no published findings on the inhibitory activity of This compound against secretory Phospholipase A2 (sPLA2). The scientific literature lacks any data on the potential for this specific compound to modulate sPLA2 activity. google.com
Other Relevant Enzyme/Receptor Modulation Studies (e.g., Nitric Oxide elicitation in plants)
Isoxazole derivatives have been identified as potential chemical elicitors in plants, capable of inducing defense mechanisms through the generation of signaling molecules like nitric oxide (NO). beilstein-journals.orgnih.govnih.gov Studies on 3,5-disubstituted isoxazoles have shown their capacity to trigger both nitric oxide and reactive oxygen species (ROS) production in the tissues of Arabidopsis. beilstein-journals.orgnih.govresearchgate.net This elicitation is a key component of the plant's defense response to pathogens and environmental stress. beilstein-journals.orgnih.gov
The process involves the synthesis of these isoxazole compounds through methods like 1,3-dipolar cycloaddition reactions. beilstein-journals.orgnih.govnih.gov When applied to plant tissues, specific derivatives lead to a detectable increase in NO and ROS levels, as observed through fluorescence microscopy with specific dyes. beilstein-journals.orgnih.govnih.govresearchgate.net This suggests that the isoxazole ring and its substituents play a crucial role in interacting with plant cellular machinery to initiate signaling cascades that activate defense-related enzymes and pathways. beilstein-journals.orgnih.gov While the specific compound 3,5-difluorophenyl-[3-methyl-4-(methylsulfonyl)isoxazol-5-yl]methanone was noted as an NO-producing elicitor, the broader findings indicate that the isoxazole scaffold is a promising feature for developing new agents that can modulate plant physiology. beilstein-journals.orgnih.gov
Structure-Activity Relationship (SAR) Elucidation at the Molecular Target Level
The biological activity of isoxazole derivatives is highly dependent on their chemical structure, including the nature and position of various substituents. Structure-Activity Relationship (SAR) studies are crucial for optimizing these compounds for specific molecular targets.
SAR analyses have been instrumental in developing potent antagonists for targets like the Exchange proteins directly activated by cAMP (EPAC). nih.gov For a series of 2-(isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl cyanide analogues, modifications to the phenyl and isoxazole rings significantly impacted their inhibitory activity. nih.gov Research has shown that further modification at the 3-, 4-, and 5-positions of the phenyl ring, as well as the 5-position of the isoxazole moiety, could lead to the development of more potent EPAC antagonists. nih.gov
Similarly, in the development of isoxazole-based inhibitors for the enzyme Cyclooxygenase-2 (COX-2), the substituents play a critical role. One study demonstrated that among a series of novel isoxazole derivatives, compound C6 (5-(5-(furan-2-yl)isoxazol-3-yl)-4-(4-methoxyphenyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one) was the most potent inhibitor. nih.gov The data suggests that the presence and nature of groups attached to the core structure are key determinants of binding affinity and inhibitory power. nih.gov
Table 1: In Vitro COX-1 and COX-2 Enzyme Inhibition by Isoxazole Derivatives This table is interactive. You can sort and filter the data.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 |
|---|---|---|---|
| C3 | 22.57 ± 0.13 | 0.93 ± 0.01 | 24.26 |
| C5 | 35.59 ± 0.11 | 0.85 ± 0.04 | 41.82 |
| C6 | 62.93 ± 0.24 | 0.55 ± 0.03 | 113.19 |
| C7 | 64.91 ± 0.21 | 0.56 ± 0.02 | 115.43 |
Data sourced from a study on in-vitro inhibition of cyclooxygenases. nih.gov
Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This approach has been applied to isoxazole derivatives to understand their interaction with various biological targets and to guide the design of new, more potent compounds. nih.govmdpi.com
For instance, a ligand-based pharmacophore model was constructed for inhibitors of the System xc⁻ transporter, which is involved in glutamate (B1630785) regulation. nih.gov This model was developed using SAR data from a series of isoxazole-based analogues and other structurally diverse inhibitors. nih.gov The model identified several key regions necessary for significant binding, including an L-amino acid head group area, electron lone pair regions, hydrogen bonding groups, and aromatic ring regions. nih.gov This model helps explain why certain analogues, like those with lipophilic groups or specific hydrazone acid structures, show higher affinity for the transporter. nih.gov
In another study, 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular dynamics simulations were used to investigate isoxazole derivatives as agonists for the Farnesoid X Receptor (FXR). mdpi.com The resulting contour maps from the models indicated that the presence of hydrophobic groups at the R₂ position and electronegative groups at the R₃ position were crucial for agonistic activity. mdpi.com Such models are powerful tools for predicting the activity of new compounds and for providing insights into the essential protein-ligand interactions that drive biological function. mdpi.com
In Vitro Cellular Pathway Modulation (using non-human or general cell lines for mechanistic probe)
Isoxazole derivatives have been shown to modulate various cellular pathways, including those involved in microbial defense and oxidative stress.
Bacterial biofilms are a significant challenge in clinical settings, and isoxazole derivatives have emerged as promising antibiofilm agents. nih.gov In a study scrutinizing 15 isoxazole derivatives, two compounds, PUB9 (2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate) and PUB10 (2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate), demonstrated particularly high antimicrobial activity. nih.gov
These compounds were able to reduce biofilm formation by over 90% in pathogenic species such as Staphylococcus aureus, Pseudomonas aeruginosa, and the fungus Candida albicans. nih.gov The effectiveness of these compounds appears to be dose-dependent and is thought to stem from the killing of microbial cells rather than just the destruction of the biofilm matrix. nih.gov These findings highlight the potential of the isoxazole scaffold in the development of new treatments for biofilm-based infections. nih.gov
Table 2: Biofilm Reduction by Isoxazole Derivatives PUB9 and PUB10 This table is interactive. You can sort and filter the data.
| Pathogen | Concentration (mg/mL) | Biofilm Reduction (%) |
|---|---|---|
| S. aureus 6538 | 0.125 - 0.25 | > 90% |
| P. aeruginosa 15442 | 0.125 - 0.25 | > 90% |
| C. albicans 103231 | 0.125 - 0.25 | > 90% |
Data indicates strong biofilm reduction by both PUB9 and PUB10 in the tested concentration range. nih.gov
Isoxazole derivatives can influence cellular redox balance by modulating the generation of Reactive Oxygen Species (ROS). beilstein-journals.orgnih.govbenthamdirect.comnih.govmdpi.com ROS are critical signaling molecules, but their overproduction can lead to oxidative stress and cellular damage. nih.gov
As mentioned previously, certain 3,5-disubstituted isoxazoles induce ROS production in plant tissues as part of a defense mechanism. beilstein-journals.orgnih.gov In other biological systems, isoxazole derivatives have been investigated for their ability to either inhibit or enhance ROS production. For example, a series of novel isoxazole and pyrazoline derivatives were found to inhibit the release of ROS from human phagocytes, with some compounds showing greater potency than acetylsalicylic acid. benthamdirect.com Conversely, other studies have designed isoxazole-fused quinones and tyrosol-isoxazole conjugates that elevate ROS levels in cancer cells, contributing to their anti-tumor activity. nih.govmdpi.com This dual capability to either suppress or enhance ROS highlights the versatility of the isoxazole scaffold in modulating cellular redox environments, depending on the specific structural features of the derivative. nih.govmdpi.comnih.gov
A comprehensive review of scientific literature reveals a lack of specific studies on the direct protein-protein or protein-DNA interactions of the chemical compound this compound. Research into the biological activities of isoxazole derivatives is extensive; however, studies focusing explicitly on the mechanistic biochemical interactions of this particular molecule are not available in the public domain.
While general research indicates that isoxazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including the modulation of protein functions, specific data for this compound is absent. For instance, various isoxazole derivatives have been investigated for their roles as enzyme inhibitors or as agents that disrupt protein-protein interactions in different therapeutic areas. However, these findings are related to other, structurally distinct isoxazole compounds and cannot be directly extrapolated to this compound.
Similarly, there is no available research detailing any specific interactions between this compound and DNA.
Due to the absence of research data on the specific protein-protein or protein-DNA interactions of this compound, no detailed findings or data tables can be provided for section 5.3.3 of the requested article.
Chemical Applications Beyond Direct Pharmacological Use
Role as Synthetic Intermediates and Building Blocks for Complex Molecules
2-(Isoxazol-3-ylthio)acetic acid is a valuable heterocyclic building block in organic synthesis. bldpharm.com Its structure incorporates several key features that make it a versatile intermediate for constructing more complex molecular architectures. The isoxazole (B147169) ring, an aromatic five-membered heterocycle with adjacent nitrogen and oxygen atoms, imparts specific electronic properties and serves as a stable scaffold. nih.govscbt.com
The molecule possesses three primary points of reactivity:
The Carboxylic Acid Group: This functional group is readily converted into a variety of other functionalities, such as esters, amides, and acid chlorides. These transformations are fundamental in creating larger molecules through acylation and condensation reactions. scbt.com
The Thioether Linkage: The sulfur atom can be involved in various reactions, including oxidation to sulfoxides and sulfones, which can alter the electronic and steric properties of the molecule.
The Isoxazole Ring: The ring itself can participate in cycloaddition reactions or be modified through substitution, depending on the reaction conditions. nih.gov
The utility of isoxazole-based building blocks is well-documented. For instance, related isoxazole carboxylates serve as key intermediates in the synthesis of complex molecules like EPAC antagonists. nih.gov The synthesis of various 3,5-disubstituted isoxazoles is a subject of extensive research, highlighting the importance of this core structure in creating diverse chemical libraries. nih.gov Similarly, derivatives like {[(3,5-dimethylisoxazol-4-yl)methyl]thio}acetic acid are recognized for their role as versatile building blocks, where the thioacetic acid functionality provides a nucleophilic handle for reactions. scbt.com Therefore, this compound serves as a precursor for synthesizing a wide range of heterocyclic compounds, which are integral to fields such as medicinal chemistry and materials science. rsc.org
Applications in Material Science and Organic Electronics
The application of isoxazole-containing compounds extends into the realm of material science and organic electronics. While specific data on this compound in this area is nascent, the properties of the isoxazole moiety suggest significant potential. Heterocyclic compounds are of great interest for creating novel organic materials with tailored electronic and photophysical properties.
The isoxazole ring system in this compound can influence the electronic characteristics of a material. scbt.com Isoxazoles are known to be key components in various synthetic products and can engage in hydrogen bond donor/acceptor interactions, a crucial factor in controlling the self-assembly and packing of molecules in the solid state. chemenu.com These interactions are vital for designing materials with specific properties, such as liquid crystals or organic semiconductors. The ability to be categorized as a material building block suggests its potential use in creating organic monomers for polymers or components for electronic materials. bldpharm.com
Furthermore, isoxazole derivatives have been explored in the context of organic electronics. For example, isoxazole-based compounds have been investigated as components in materials with potential applications in devices like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where the electronic nature of the heterocyclic ring is a key design element. The thioacetic acid portion of the molecule also offers a point of attachment to surfaces or for polymerization, further expanding its utility in creating functional materials.
Corrosion Inhibition Properties and Adsorption Mechanisms
Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen are widely recognized for their ability to inhibit the corrosion of metals, particularly in acidic environments. mdpi.com this compound, possessing N, S, and O atoms, as well as a π-electron system in the isoxazole ring, fits the profile of a promising corrosion inhibitor.
The mechanism of inhibition involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.commdpi.com This adsorption can occur through two main processes:
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule, or van der Waals forces. uniba.sk
Chemisorption: This is a stronger interaction involving the sharing of electrons between the inhibitor molecule and the metal. It often occurs through the donation of lone pair electrons from the heteroatoms (N, S, O) to the vacant d-orbitals of the metal (e.g., iron) and/or the acceptance of electrons from the metal into the antibonding orbitals of the inhibitor. mdpi.com
Research on related isoxazole derivatives has demonstrated their effectiveness as corrosion inhibitors. For example, a study on spiro-isoxazoline derivatives for carbon steel in hydrochloric acid showed that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. mdpi.com The efficiency of these inhibitors was found to increase with concentration, indicating that a more complete protective layer is formed at higher concentrations. mdpi.com
The adsorption of these molecules onto the steel surface was confirmed by surface analysis techniques like Scanning Electron Microscopy (SEM), which showed a smoother, protected surface in the presence of the inhibitor. mdpi.com The adsorption process for isoxazole inhibitors is often described by adsorption isotherms, such as the Langmuir or Frumkin isotherms, which provide insights into the nature of the interaction between the inhibitor and the metal surface. mdpi.comfrontiersin.org The presence of the sulfur atom in the thioether linkage and the carboxylic acid group in this compound would likely enhance its adsorption capabilities and, consequently, its corrosion inhibition efficiency.
Table of Research Findings on Isoxazole-based Corrosion Inhibitors
Future Perspectives in 2 Isoxazol 3 Ylthio Acetic Acid Research
Emerging Synthetic Methodologies and Green Chemistry Approaches
The synthesis of isoxazole-based molecules, including 2-(isoxazol-3-ylthio)acetic acid, is evolving beyond traditional methods that often require harsh conditions, long reaction times, and the use of hazardous solvents. elifesciences.orgresearchgate.net The future of synthesis in this area lies in the adoption of emerging, sustainable technologies that align with the principles of green chemistry. researchgate.netnih.govbenthamdirect.com
Microwave-assisted synthesis has emerged as a powerful tool for preparing isoxazole (B147169) derivatives. This technique significantly enhances reaction rates, leading to higher selectivity and improved product yields compared to conventional heating methods. nih.govbenthamdirect.com The use of microwave irradiation represents a greener approach by reducing energy consumption and often allowing for solvent-free reactions. nih.govbenthamdirect.com
Another promising green technique is ultrasound-assisted synthesis, or sonochemistry. elifesciences.orgpreprints.org This method utilizes the energy of ultrasonic waves to accelerate reaction kinetics, minimize the formation of byproducts, and enable the use of environmentally benign solvents. elifesciences.orgpreprints.org Key advantages include shorter reaction times, increased atom economy, and operational simplicity, making it an attractive alternative for the synthesis of isoxazole scaffolds. elifesciences.org Researchers have successfully applied ultrasound to facilitate cyclization, cross-coupling, and multicomponent reactions in the synthesis of isoxazole derivatives, demonstrating significant improvements over older thermal methods. preprints.org
Future synthetic strategies will likely focus on combining these energy-efficient methods with other green chemistry principles, such as the use of water as a solvent and the development of robust organo-catalysts to create highly efficient, one-pot, multicomponent reactions for isoxazole analogues. researchgate.net
| Green Chemistry Approach | Key Advantages | Application in Isoxazole Synthesis | References |
| Microwave Irradiation | Enhanced reaction rates, high selectivity, improved yields, reduced energy consumption. | Synthesis of various isoxazole derivatives via chalcones. | nih.govbenthamdirect.com |
| Ultrasonic Irradiation (Sonochemistry) | Accelerated kinetics, minimized byproducts, use of green solvents, shorter reaction times, higher atom economy. | Facilitates cyclization, cross-coupling, and multicomponent reactions for isoxazole scaffolds. | elifesciences.orgpreprints.org |
| Aqueous Media/Organo-catalysis | Environmentally benign, inexpensive reaction medium, atom-economy, step-economy, clean reaction profiles. | One-pot, three-component cyclocondensation reactions to form isoxazole derivatives. | researchgate.net |
Advanced Computational Approaches for Deeper Mechanistic Understanding
Computational chemistry is becoming an indispensable tool for elucidating the structural, electronic, and reactive properties of isoxazole derivatives. researchgate.net Advanced computational methods are expected to provide a much deeper understanding of the mechanisms underlying the synthesis and activity of compounds like this compound.
Density Functional Theory (DFT) is a key method used to calculate the molecular geometry and electronic structure of isoxazole compounds. researchgate.net By employing various functionals (e.g., B3LYP, CAMB3LYP, WB97XD) and basis sets, researchers can predict properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which is crucial for understanding a molecule's reactivity and potential pharmaceutical activity. researchgate.net Such simulations can help in the rational design of new derivatives with enhanced properties. researchgate.net
Molecular docking and simulation studies are vital for predicting how isoxazole derivatives interact with biological targets. frontiersin.org These in silico techniques can screen vast libraries of compounds against specific proteins, predicting binding affinities and modes of interaction. frontiersin.orgukaazpublications.com Furthermore, computational tools like PKCSM are used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel compounds, which helps in prioritizing candidates for synthesis and further testing. ukaazpublications.com
Future research will likely see the application of more sophisticated computational models, such as multiconfigurational methods (e.g., CASSCF), to investigate complex reaction pathways, like pyrolysis, and understand the formation of various rearrangement products. acs.org These advanced approaches can clarify the pivotal role of transient intermediates, such as vinylnitrenes, which are not accurately described by simpler models. acs.org
| Computational Method | Application in Isoxazole Research | Insights Gained | References |
| Density Functional Theory (DFT) | Calculation of molecular geometry, electronic structure, HOMO-LUMO energy gap. | Prediction of reactivity, stability, and potential pharmaceutical properties. | researchgate.net |
| Molecular Docking | Simulation of ligand-protein interactions. | Prediction of binding affinity and identification of potential biological targets. | frontiersin.orgukaazpublications.com |
| ADMET Prediction (e.g., PKCSM) | In silico evaluation of pharmacokinetic and toxicity properties. | Early assessment of drug-likeness and potential liabilities. | ukaazpublications.com |
| Multiconfigurational Methods (e.g., CASSCF) | Modeling of complex reaction mechanisms and transient species. | Deeper understanding of reaction pathways and product formation (e.g., in pyrolysis). | acs.org |
Exploration of Novel Biochemical Targets and Pathways (non-human, molecular level)
While isoxazole derivatives are known for a wide range of biological activities, future research will focus on identifying and characterizing novel biochemical targets and molecular pathways, particularly at a non-human level, to understand their fundamental mechanisms of action. espublisher.commdpi.comnih.govnih.gov
One area of interest is the inhibition of specific enzymes. For instance, isoxazolo[4,5-b]pyridines have been found to inhibit cytochrome P450 CYP17, an enzyme involved in steroid biosynthesis, indicating a potential for targeted disruption of specific metabolic pathways. beilstein-journals.org Similarly, certain isoxazole derivatives have been identified as inhibitors of histone deacetylases (HDACs), which are crucial enzymes in regulating gene expression. nih.gov Investigating these interactions in non-human model systems can reveal conserved biochemical pathways.
Another avenue of exploration is the modulation of signaling pathways. Recent studies have shown that isoxazole-based compounds can act as inhibitors of the Wnt/β-catenin signaling pathway. bohrium.com This pathway is highly conserved across species and is fundamental to development and cellular homeostasis. By disrupting the interaction between β-catenin and its coactivator BCL9, these compounds can inhibit pathway-dependent processes. bohrium.com Research using non-human cell lines or model organisms can further dissect the specific molecular interactions and downstream effects.
The antimicrobial potential of isoxazoles also presents opportunities for discovering new targets. mdpi.com Studies on the antifungal activity of isoxazole derivatives against pathogens like Candida albicans have shown that some compounds can effectively inhibit biofilm formation, a key virulence factor. mdpi.com Future work will aim to identify the specific fungal proteins or pathways that are disrupted by these molecules.
Development of Analytical Methods for Detection and Quantification in Research Contexts
The advancement of research on this compound and its analogues necessitates the parallel development of robust and sensitive analytical methods for their detection and quantification in various research matrices.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic acids and their derivatives. shimadzu.it For compounds like this compound, reversed-phase HPLC coupled with UV detection is a common approach, detecting the carboxyl group's absorption in the 200–210 nm range. shimadzu.it To enhance sensitivity and selectivity, especially in complex biological or environmental samples, post-column derivatization or pH buffering methods can be employed. shimadzu.it
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers superior specificity and sensitivity. dergipark.org.tr Methods like HPLC-MS can be developed and validated for the precise quantification of isoxazole derivatives in intricate biological samples. dergipark.org.tr High-resolution mass spectrometry (HRMS) is also invaluable for confirming the identity of newly synthesized compounds. nih.gov
For volatile derivatives or in specific applications, Gas Chromatography (GC) with a flame ionization detector (FID) can be utilized. cdc.gov This method often requires derivatization of the acetic acid moiety to increase volatility. The development of specific columns, such as those packed with Carbowax on a solid support, can achieve good separation from interfering substances. cdc.gov
Future analytical development will focus on creating miniaturized and high-throughput systems for rapid screening and analysis. bohrium.com Technologies like spectral retinal technology and long-range absorption techniques aim to improve sensitivity for trace analysis and enable the development of portable instruments for on-site detection in research settings. bohrium.com
| Analytical Technique | Principle | Application for Isoxazole Acetic Acid Derivatives | References |
| HPLC-UV | Separation based on polarity, detection via UV absorbance of the carboxyl group. | Quantification in solutions, monitoring reaction progress. | shimadzu.it |
| LC-MS/HRMS | Separation by HPLC followed by mass-based detection and identification. | High-sensitivity quantification in complex matrices (e.g., biological samples), structural confirmation. | dergipark.org.trnih.gov |
| Gas Chromatography (GC-FID) | Separation of volatile compounds, detection by flame ionization. | Analysis of volatile derivatives; requires derivatization of the acid group. | cdc.gov |
Q & A
Q. What are the critical steps in synthesizing 2-(Isoxazol-3-ylthio)acetic acid, and how can reaction conditions be optimized?
Answer: Synthesis typically involves coupling isoxazole-3-thiol with chloroacetic acid derivatives under basic conditions. Key considerations include:
- Reagent stoichiometry : Ensure molar ratios align with reaction pathways (e.g., 1:1 for nucleophilic substitution).
- Temperature control : Mild conditions (~25–40°C) prevent side reactions like oxidation or polymerization .
- Purification : Use column chromatography or recrystallization to isolate the product, monitored via TLC or HPLC .
- Safety : Avoid exothermic reactions by adding reagents dropwise in a controlled environment .
Q. What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR spectroscopy : Confirm structure via -NMR (e.g., thioether proton at δ ~3.5–4.0 ppm) and -NMR (carboxylic acid carbon at δ ~170–175 ppm) .
- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm, S-C vibration at ~650 cm) .
- Mass spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H] peaks) .
Q. What safety protocols are mandatory when handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
- Waste disposal : Neutralize acidic residues before disposal and follow institutional guidelines for hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations for expected chemical shifts) .
- X-ray crystallography : Resolve ambiguities by determining crystal structures (e.g., orthorhombic lattice parameters: ) .
- Isotopic labeling : Use - or -labeled precursors to track bond formation .
Q. What strategies optimize the compound’s bioactivity in antimicrobial assays?
Answer:
- Derivatization : Modify the isoxazole ring or acetic acid moiety to enhance membrane permeability (e.g., esterification or amidation) .
- Structure-activity relationships (SAR) : Test analogs with substituents at the 5-position of isoxazole for improved binding to bacterial targets .
- In vitro assays : Use MIC (minimum inhibitory concentration) tests against Gram-positive/negative strains, with controls for pH stability (e.g., buffer at pH 7.4) .
Q. How can computational modeling predict reactivity in novel synthetic pathways?
Answer:
- Docking studies : Simulate interactions with enzymatic targets (e.g., bacterial dihydrofolate reductase) to prioritize derivatives for synthesis .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic substitutions .
- MD simulations : Assess solvation effects on reaction kinetics in polar aprotic solvents (e.g., DMF or acetonitrile) .
Q. What methodologies address low yields in large-scale synthesis?
Answer:
- Catalytic optimization : Employ phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .
- Flow chemistry : Improve heat/mass transfer for exothermic steps, reducing byproducts .
- Process monitoring : Use inline FTIR or PAT (Process Analytical Technology) to track intermediate formation .
Data Contradiction and Troubleshooting
Q. How should researchers interpret conflicting HPLC purity results?
Answer:
- Column calibration : Verify column efficiency with standards and adjust mobile phase pH/acetonitrile gradients .
- Spiking experiments : Add authentic samples to identify co-eluting impurities .
- Alternative detectors : Use UV-Vis (λ = 254 nm) and MS detectors in tandem for unambiguous peak assignment .
Q. Why might biological assay results vary between batches, and how is this mitigated?
Answer:
- Batch characterization : Ensure consistent purity (>95% via HPLC) and confirm absence of residual solvents (GC-MS) .
- Standardized protocols : Use identical cell lines, incubation times, and positive/negative controls across experiments .
- Statistical analysis : Apply ANOVA to assess significance of batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
